molecular formula C10H8Cl2O B12655249 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde CAS No. 84682-29-1

3-Chloro-3-(4-chlorophenyl)methacrylaldehyde

Cat. No.: B12655249
CAS No.: 84682-29-1
M. Wt: 215.07 g/mol
InChI Key: BHJZUQREERYDNK-YFHOEESVSA-N
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Description

3-Chloro-3-(4-chlorophenyl)methacrylaldehyde: is an organic compound with the molecular formula C10H8Cl2O . It is a derivative of methacrylaldehyde, featuring a chloro group and a chlorophenyl group. This compound is known for its applications in organic synthesis and its potential use in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde typically involves the reaction of 4-chlorobenzaldehyde with chloroacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drug candidates with antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its reactivity makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde involves its interaction with various molecular targets. The chloro and chlorophenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde
  • 3-Chloro-3-(4-bromophenyl)methacrylaldehyde
  • 3-Chloro-3-(4-methylphenyl)methacrylaldehyde

Comparison: Compared to its analogs, 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical transformations. The chloro groups also influence the compound’s physical properties, such as solubility and boiling point .

Biological Activity

Introduction

3-Chloro-3-(4-chlorophenyl)methacrylaldehyde is an organic compound characterized by its molecular formula C10H8Cl2OC_{10}H_8Cl_2O. This compound features a methacrylaldehyde moiety substituted with both a chloro group and a para-chlorophenyl group. Its unique structure contributes to significant reactivity and potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with chloroacetaldehyde under basic conditions. The process follows an aldol condensation mechanism, leading to the formation of the desired product through dehydration. In industrial applications, optimizing reaction conditions such as temperature and pressure can enhance yield and efficiency.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. The presence of electron-withdrawing chloro groups may enhance its interaction with microbial targets, modulating their activity.
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. Its structural features allow for interactions with biological targets involved in cancer cell proliferation and survival, making it a candidate for further drug development .

The biological activity of this compound is believed to stem from its ability to engage in electrophilic and nucleophilic interactions due to the presence of chloro groups. These interactions can modulate enzyme activity or receptor function, leading to specific biological effects. For instance, the compound's electrophilic nature may facilitate covalent bonding with nucleophilic sites in target proteins, influencing their functionality.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
3-Chloro-3-(4-fluorophenyl)methacrylaldehydeFluorine atom instead of chlorinePotentially similar antimicrobial properties
3-Chloro-3-(4-bromophenyl)methacrylaldehydeBromine atom instead of chlorineSimilar reactivity but different interaction profiles
3-Chloro-3-(4-methylphenyl)methacrylaldehydeMethyl group instead of halogensVaries in biological activity due to different substituents

The dual chloro substituents in this compound enhance its reactivity compared to its analogs, influencing both physical properties such as solubility and boiling point, as well as its biological profile .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness, showing promising results that warrant further exploration in clinical settings.
  • Cancer Cell Lines : In vitro studies on cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Properties

CAS No.

84682-29-1

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

(Z)-3-chloro-3-(4-chlorophenyl)-2-methylprop-2-enal

InChI

InChI=1S/C10H8Cl2O/c1-7(6-13)10(12)8-2-4-9(11)5-3-8/h2-6H,1H3/b10-7-

InChI Key

BHJZUQREERYDNK-YFHOEESVSA-N

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O

Canonical SMILES

CC(=C(C1=CC=C(C=C1)Cl)Cl)C=O

Origin of Product

United States

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